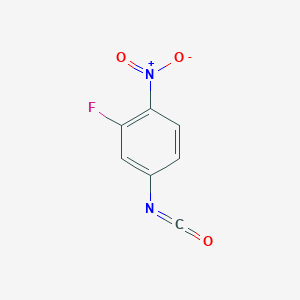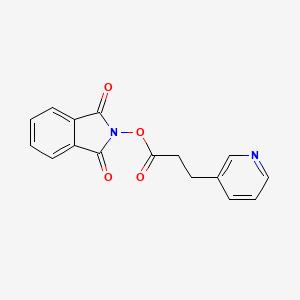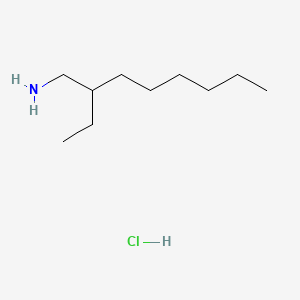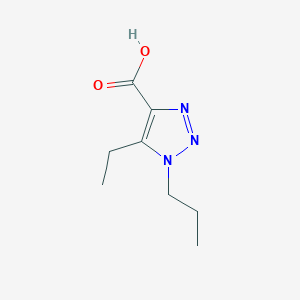
2-tert-Butoxycarbonylamino-4-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Tert-butoxycarbonyl)amino)-4-nitrobenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group and a nitro group on a benzoic acid backbone. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-4-nitrobenzoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperature or mild heating to facilitate the formation of the Boc-protected product.
Industrial Production Methods
Industrial production of Boc-protected compounds, including 2-((Tert-butoxycarbonyl)amino)-4-nitrobenzoic acid, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other reducing agents.
Substitution: Trifluoroacetic acid or hydrochloric acid in organic solvents.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amino compound.
Substitution: Removal of the Boc group to yield the free amine.
Aplicaciones Científicas De Investigación
2-((Tert-butoxycarbonyl)amino)-4-nitrobenzoic acid has various applications in scientific research:
Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Medicine: Employed in the development of pharmaceuticals where protecting groups are essential for the selective modification of drug molecules.
Industry: Applied in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-4-nitrobenzoic acid primarily involves the protection of the amino group by the Boc group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions during synthesis. The removal of the Boc group under acidic conditions releases the free amine, which can then participate in further chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Butoxycarbonyl-L-phenylalanine: Another Boc-protected amino acid used in peptide synthesis.
N-tert-Butoxycarbonyl-L-alanine: Similar in structure and used for similar purposes in organic synthesis.
Uniqueness
2-((Tert-butoxycarbonyl)amino)-4-nitrobenzoic acid is unique due to the presence of both the Boc-protected amino group and the nitro group on the benzoic acid backbone. This combination allows for selective reactions and modifications, making it a valuable intermediate in complex synthetic pathways .
Propiedades
Número CAS |
568596-34-9 |
|---|---|
Fórmula molecular |
C12H14N2O6 |
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-nitrobenzoic acid |
InChI |
InChI=1S/C12H14N2O6/c1-12(2,3)20-11(17)13-9-6-7(14(18)19)4-5-8(9)10(15)16/h4-6H,1-3H3,(H,13,17)(H,15,16) |
Clave InChI |
WYEQZDNEJXRJFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B13536189.png)
![1-[(3-Bromo-2-pyridinyl)methyl]piperazine](/img/structure/B13536195.png)





![2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13536228.png)



